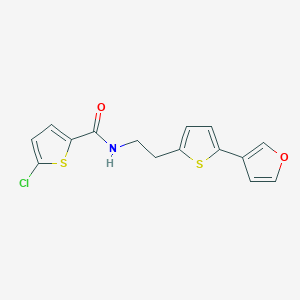

5-chloro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-chloro-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2S2/c16-14-4-3-13(21-14)15(18)17-7-5-11-1-2-12(20-11)10-6-8-19-9-10/h1-4,6,8-9H,5,7H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJMEJBBENSBFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=CC=C(S2)CCNC(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile.

Introduction of the furan ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of furan with a halogenated thiophene.

Formation of the carboxamide group: The carboxamide group can be introduced through the reaction of the thiophene derivative with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under strong oxidative conditions.

Reduction: The carboxamide group can be reduced to an amine under reducing conditions.

Substitution: The chlorine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the furan and thiophene rings.

Reduction: Amine derivatives of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

Medicine: Its structural features suggest it could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry: It could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-carboxamide would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiophene Carboxamide Derivatives

Key Observations :

- Electron-Withdrawing Groups: The target compound’s 5-Cl substituent contrasts with the nitro (NO₂) group in ’s derivatives, which enhances electrophilicity and may alter binding interactions .

- Bioisosteric Replacements : The thiazolyl group in ’s anticancer compounds replaces the ethyl-thiophene-furan chain, demonstrating how linker flexibility affects activity .

Pharmacokinetic Considerations

- Metabolism : Chlorine substituents (as in the target compound) often reduce oxidative metabolism, whereas nitro groups () are prone to reduction, impacting half-life .

Biological Activity

5-Chloro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₄H₁₂ClN₁O₃S₃

- Molecular Weight : 373.9 g/mol

- CAS Number : 2034255-68-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The sulfonamide group is known to mimic natural substrates, allowing it to bind to active sites of enzymes involved in critical metabolic pathways. This binding can lead to inhibition or modulation of enzymatic activity, which is crucial for its antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiophene have shown effectiveness against various pathogens:

| Compound | Activity | Assay Type | Organism | MIC (µg/mL) |

|---|---|---|---|---|

| 5-Chloro-N-(2-(furan-3-yl)thiophen-2-yl)ethyl thiophene | Antimicrobial | Broth microdilution | Staphylococcus aureus | 0.22 - 0.25 |

| 7b | Antibacterial | MBC/MFC | E. coli | 0.15 |

| 4a | Antifungal | Broth microdilution | Candida albicans | 0.50 |

These results suggest that the compound may possess broad-spectrum antimicrobial activity, effective against both bacterial and fungal strains.

Anti-inflammatory Activity

The compound's anti-inflammatory potential is evidenced by its ability to inhibit nitric oxide (NO) production in LPS-stimulated macrophages. The IC50 values for various thiophene derivatives range from 12.8 µM to 98.5 µM, indicating a promising profile for therapeutic applications in inflammatory diseases.

Case Studies

-

Study on Antibacterial Efficacy :

A study evaluated the antibacterial efficacy of several thiophene derivatives, including our compound of interest. The findings demonstrated that the compound significantly reduced biofilm formation in Staphylococcus aureus, outperforming traditional antibiotics like ciprofloxacin in certain assays . -

Inhibition of Enzymatic Activity :

Another study highlighted the inhibition of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM and 0.52–2.67 μM respectively for related compounds . This suggests potential for development as an antibiotic or chemotherapeutic agent.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other thiophene derivatives:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 5-Chloro-thiophenesulfonamide | Lacks furan ring | Moderate antibacterial |

| N-(2-Furylmethyl)-thiophenesulfonamide | Similar structure without chlorine | Lower activity |

The presence of both furan and thiophene rings in our compound enhances its biological profile compared to simpler analogs.

Q & A

Q. What are the optimal synthetic routes for 5-chloro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-carboxamide?

- Methodological Answer : The compound can be synthesized via amide coupling between a thiophene-2-carbonyl chloride derivative and a substituted amine. For example, describes refluxing 2-thiophenecarbonyl chloride with 2-nitroaniline in acetonitrile to form an amide bond . Similarly, Pd-catalyzed cross-coupling (e.g., Pd-PEPPSI-SIPr in THF at 60°C) can integrate furan and thiophene subunits, as demonstrated in for analogous thiophene derivatives . Solvent-free methods or microwave-assisted synthesis () may enhance reaction efficiency for intermediates like 5-(furan-3-yl)thiophen-2-ethylamine .

Q. How is the molecular conformation and crystal packing of this compound characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. reveals that dihedral angles between aromatic rings (e.g., 8.50–13.53° between thiophene and benzene rings) and weak non-classical interactions (C–H⋯O/S) define supramolecular packing . Refinement protocols using geometrically idealized H-positions (C–H = 0.95 Å) and freely refined N–H groups ensure accuracy . Comparative analysis with homologous amides (e.g., N-(2-nitrophenyl)furan-2-carboxamide) highlights structural deviations in bond lengths, such as C–S distances .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thiophene-carboxamide derivatives?

- Methodological Answer : Discrepancies often arise from substituent effects or assay conditions. demonstrates that modifying the carboxamide’s aryl group (e.g., adding nitro or trifluoromethoxy substituents) alters antimicrobial activity by 2–3 orders of magnitude . To address contradictions, systematic SAR studies should control variables like electronic effects (Cl vs. F substituents) and steric hindrance (e.g., ethyl vs. methyl linkers). Bioactivity assays must standardize cell lines and MIC protocols, as seen in ’s use of DMSO-d6 for solubility and NMR validation .

Q. What mechanistic insights guide the design of thiophene-carboxamide derivatives for targeted biological pathways?

- Methodological Answer : suggests that the thiophene-furan scaffold interacts with enzymes via π-π stacking (aromatic rings) and hydrogen bonding (amide groups) . For anticancer applications, highlights pyrazole-carbonyl substituents enhancing kinase inhibition by mimicking ATP’s adenine moiety . Computational docking (e.g., AutoDock Vina) combined with in vitro assays (e.g., kinase profiling) can validate binding modes. For genotoxicity studies ( ), thiophene derivatives require Ames testing to assess mutagenic potential .

Q. How can researchers optimize reaction yields while minimizing byproducts in multi-step syntheses?

- Methodological Answer : ’s step-efficient pathway uses TMPMgCl·LiCl to suppress side reactions during cross-coupling, achieving 87% yield for a tri-thiophene derivative . For amide formation ( ), stoichiometric control of acyl chloride and amine (1:1 molar ratio) in refluxing acetonitrile minimizes unreacted starting materials . Advanced purification techniques (e.g., flash chromatography with ethyl acetate/hexane gradients) and real-time monitoring (TLC or HPLC) are essential, as outlined in ’s experimental protocols .

Data Analysis and Experimental Design

Q. What strategies validate the purity and identity of synthesized batches?

- Methodological Answer : Comprehensive characterization includes:

- NMR : Compare and chemical shifts with literature (e.g., ’s δ 8.83 ppm for aromatic protons) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ 357.9529 in ) .

- Elemental Analysis : Match calculated vs. observed C/H/N/S percentages () .

- XRD : Validate crystal structure parameters (e.g., C–S bond lengths in ) .

Q. How do researchers address solubility challenges in biological assays?

- Methodological Answer : uses DMSO as a co-solvent (≤1% v/v) to maintain compound stability . For hydrophobic derivatives (e.g., ’s hexyl-substituted thiophenes), nanoformulation (liposomes) or pro-drug strategies (e.g., ester hydrolysis) improve aqueous solubility . Dynamic light scattering (DLS) monitors aggregation, while LC-MS ensures no degradation during dissolution.

Structural and Electronic Considerations

Q. What role do heterocyclic subunits (furan/thiophene) play in electronic properties?

- Methodological Answer : Thiophene’s electron-rich sulfur atom enhances π-conjugation, while furan’s oxygen increases polarity () . Cyclic voltammetry (CV) can measure HOMO-LUMO gaps, as seen in optoelectronic studies () . DFT calculations (e.g., Gaussian 16) model charge distribution, guiding applications in conductive polymers or sensors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.